Cas no 1546934-22-8 (2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol)
2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1546934-22-8
- EN300-195505
- AKOS020832438
- 2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol
- Ethanol, 2-[(tetrahydro-2,6-dimethyl-2H-pyran-4-yl)amino]-
- 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol
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- Inchi: 1S/C9H19NO2/c1-7-5-9(10-3-4-11)6-8(2)12-7/h7-11H,3-6H2,1-2H3
- InChI Key: KRUNMZQOAAQKMH-UHFFFAOYSA-N
- SMILES: O1C(C)CC(CC1C)NCCO
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Density: 1.00±0.1 g/cm3(Predicted)
- Boiling Point: 296.6±30.0 °C(Predicted)
- pka: 14.75±0.10(Predicted)
2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-195505-0.05g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 0.05g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-195505-0.1g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 0.1g |
$691.0 | 2023-09-17 | ||
| Enamine | EN300-195505-0.25g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 0.25g |
$723.0 | 2023-09-17 | ||
| Enamine | EN300-195505-0.5g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 0.5g |
$754.0 | 2023-09-17 | ||
| Enamine | EN300-195505-1.0g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 1g |
$785.0 | 2023-05-24 | ||
| Enamine | EN300-195505-2.5g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 2.5g |
$1539.0 | 2023-09-17 | ||
| Enamine | EN300-195505-5.0g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 5g |
$2277.0 | 2023-05-24 | ||
| Enamine | EN300-195505-10.0g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 10g |
$3376.0 | 2023-05-24 | ||
| Enamine | EN300-195505-1g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 1g |
$785.0 | 2023-09-17 | ||
| Enamine | EN300-195505-5g |
2-[(2,6-dimethyloxan-4-yl)amino]ethan-1-ol |
1546934-22-8 | 5g |
$2277.0 | 2023-09-17 |
2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol
Recent Advances in the Study of 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol (CAS: 1546934-22-8)
The compound 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol (CAS: 1546934-22-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxane ring structure and aminoethanol moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug discovery and development.
One of the key areas of research has been the optimization of the synthetic route for 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step process involving the condensation of 2,6-dimethyloxan-4-amine with ethylene oxide, followed by selective reduction. This method not only enhances the efficiency of production but also reduces the formation of by-products, which is crucial for pharmaceutical applications.
In addition to its synthesis, the pharmacological profile of 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol has been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its ability to modulate specific neurotransmitter receptors, particularly those involved in the GABAergic system. This suggests potential applications in neurological disorders such as anxiety, epilepsy, and chronic pain. Furthermore, molecular docking studies have revealed that the compound exhibits high affinity for certain protein targets, which could explain its observed bioactivity.
Another significant development is the exploration of 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol as a precursor for the development of prodrugs. Researchers have successfully derivatized the compound to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. These modifications have shown promise in preclinical models, with improved tissue penetration and prolonged half-life compared to the parent molecule. Such advancements highlight the compound's versatility and potential for further optimization.
Despite these promising findings, challenges remain in the clinical translation of 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol. Current research is addressing issues related to its toxicity profile and long-term safety. Recent toxicological studies have indicated that while the compound is well-tolerated at therapeutic doses, higher concentrations may lead to adverse effects, necessitating careful dose optimization in future clinical trials. Additionally, efforts are underway to elucidate its exact mechanism of action, which will be critical for its development as a therapeutic agent.
In conclusion, 2-(2,6-dimethyloxan-4-yl)aminoethan-1-ol (CAS: 1546934-22-8) represents a promising candidate in the field of chemical biology and drug discovery. Recent advancements in its synthesis, pharmacological evaluation, and derivatization have laid a solid foundation for further research. As studies continue to uncover its full potential, this compound may soon emerge as a valuable tool in the treatment of various neurological and other disorders. The ongoing research underscores the importance of interdisciplinary collaboration in translating chemical discoveries into viable therapeutic options.
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